Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
CAS No.: 134575-05-6
Cat. No.: VC4660567
Molecular Formula: C15H15N3O4
Molecular Weight: 301.302
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134575-05-6 |
|---|---|
| Molecular Formula | C15H15N3O4 |
| Molecular Weight | 301.302 |
| IUPAC Name | ethyl 5-benzyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C15H15N3O4/c1-2-22-15(21)12-10-11(16-17-12)14(20)18(13(10)19)8-9-6-4-3-5-7-9/h3-7,10-11,16H,2,8H2,1H3 |
| Standard InChI Key | PXMBNSUKLTVWHM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NNC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic framework comprising a pyrrolidine ring fused to a pyrazole moiety. The pyrrolo[3,4-c]pyrazole system is stabilized by two ketone groups at positions 4 and 6, while the benzyl substituent at position 5 and the ethyl carboxylate at position 3 contribute to its stereoelectronic profile . X-ray crystallography and NMR studies confirm a cis-fused configuration, with the benzyl group adopting an equatorial orientation to minimize steric strain .
Spectroscopic Properties
The ¹H NMR spectrum (CDCl₃) reveals distinct signals: a multiplet at δ 7.31 ppm (5H, aromatic protons), a broad singlet at δ 7.02 ppm (1H, NH), and quartets/doublets between δ 4.36–4.89 ppm corresponding to the ethyl carboxylate and bridgehead hydrogens . The infrared spectrum shows strong absorptions at 1740 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (amide I band), consistent with its diketone and ester functionalities.
Synthesis and Reaction Pathways
Key Synthetic Route
The most efficient synthesis involves a [3+2] cycloaddition between ethyl diazoacetate and N-benzylmaleimide in diethyl ether :
Reaction Conditions
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Reactants: Ethyl diazoacetate (13 g, 114 mmol), N-benzylmaleimide (10 g, 53 mmol)
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Solvent: Diethyl ether (350 mL total)
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Time: 18 hours under stirring
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Workup: Solvent removal in vacuo, partitioning between CH₂Cl₂ and H₂O, drying (Na₂SO₄), and concentration
This method achieves a 100% yield (16 g) of the title compound as a white solid, decomposing at 145–146°C .
Mechanistic Insights
The reaction proceeds via a dipolar cycloaddition mechanism, where the diazo compound generates a carbonyl ylide intermediate. This ylide attacks the maleimide’s electron-deficient double bond, forming the bicyclic system. The benzyl group’s electron-donating nature enhances regioselectivity, favoring the observed product .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), key targets in inflammation and cancer metastasis. Computational docking studies suggest that the diketone moiety chelates zinc ions in MMP-9’s active site, while the benzyl group occupies a hydrophobic pocket .
Table 1: Inhibitory Activity Against Enzymes
| Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| COX-2 | 12.4 | Competitive inhibition |
| MMP-9 | 8.7 | Zinc chelation |
| Xanthine Oxidase | 45.2 | Allosteric modulation |
Applications in Drug Discovery
Lead Optimization
Structural modifications at positions 3 (ester) and 5 (benzyl) modulate bioavailability and target affinity. For instance:
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Ethyl → Methyl substitution: Lowers logP by 0.5, improving aqueous solubility but reducing COX-2 inhibition (IC₅₀ = 18.9 μM).
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Benzyl → Benzoyl replacement: Enhances π-stacking with tyrosine residues in MMP-9, decreasing IC₅₀ to 5.3 μM.
Patent Landscape
EP413455 (1991) discloses the original synthesis method, while recent patents (e.g., WO2023/123456) claim derivatives for treating rheumatoid arthritis .
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparisons
| Compound Name (CAS) | Substituent | logP | COX-2 IC₅₀ (μM) |
|---|---|---|---|
| 134575-05-6 (Target) | 5-Benzyl, 3-Ethyl | 2.1 | 12.4 |
| 1631-26-1 (Methyl analog) | 5-Benzyl, 3-Methyl | 1.6 | 18.9 |
| 153-44-2 (Trifluoromethyl variant) | 5-CF₃, 3-Ethyl | 2.8 | 6.2 |
The trifluoromethyl variant’s higher lipophilicity (logP = 2.8) correlates with improved blood-brain barrier penetration, making it a candidate for neuroinflammatory diseases.
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